3-Hydroperoxy-1-propan-2-ylcyclohexene
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Overview
Description
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound known for its unique structure and reactivity It is a type of hydroperoxide, which contains a peroxide functional group (–OOH) attached to a hydrocarbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) typically involves the oxidation of the corresponding alcohol or alkene. One common method is the hydroperoxidation of 3-(1-methylethyl)-2-cyclohexen-1-ol using hydrogen peroxide in the presence of a catalyst such as tungstate or molybdate. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to 25°C and a pH of around 7-8 .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Substitution: The hydroperoxide group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound can also participate in redox cycling, further amplifying its effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl hydroperoxide: Similar structure but lacks the cyclohexenyl ring.
tert-Butyl hydroperoxide: Contains a tert-butyl group instead of the isopropyl group.
Cumene hydroperoxide: Contains a benzene ring instead of the cyclohexenyl ring.
Uniqueness
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is unique due to its cyclohexenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
179249-43-5 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-hydroperoxy-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
QQTXERCLWKUTKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(CCC1)OO |
Canonical SMILES |
CC(C)C1=CC(CCC1)OO |
Synonyms |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
Origin of Product |
United States |
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